An In-depth Technical Guide to 2-(Methylamino)acetic Acid Hydrochloride (Sarcosine Hydrochloride)
An In-depth Technical Guide to 2-(Methylamino)acetic Acid Hydrochloride (Sarcosine Hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylamino)acetic acid hydrochloride, more commonly known as sarcosine hydrochloride, is the hydrochloride salt of sarcosine, an N-methylated derivative of the amino acid glycine.[1][2] It is a naturally occurring amino acid intermediate in the metabolism of choline and is found in various biological tissues.[3] In recent years, sarcosine hydrochloride has garnered significant attention within the scientific community for its therapeutic potential in a range of neurological and psychiatric disorders. This is primarily attributed to its role as a modulator of N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission through its action as a glycine transporter 1 (GlyT1) inhibitor.[4][5][6] This technical guide provides a comprehensive overview of the structure, properties, and biological activity of sarcosine hydrochloride, with a focus on its applications in drug development.
Chemical Structure and Properties
2-(Methylamino)acetic acid hydrochloride is a white to off-white crystalline solid.[7] It is soluble in water.[8] The hydrochloride salt enhances the stability and solubility of the parent compound, sarcosine.
Chemical Structure:
Table 1: Physicochemical Properties of 2-(Methylamino)acetic Acid Hydrochloride
| Property | Value | Reference |
| IUPAC Name | 2-(methylamino)acetic acid;hydrochloride | [9] |
| Synonyms | Sarcosine hydrochloride, N-Methylglycine hydrochloride | [2] |
| CAS Number | 637-96-7 | [9] |
| Molecular Formula | C3H8ClNO2 | [9] |
| Molecular Weight | 125.55 g/mol | [2][9] |
| Melting Point | 173-175 °C | [8] |
| Boiling Point | 195.1 °C | [9] |
| Appearance | White to off-white solid | [7] |
| Solubility | Soluble in water | [8] |
Spectroscopic Data
The structural identity and purity of 2-(methylamino)acetic acid hydrochloride can be confirmed by various spectroscopic techniques.
Table 2: Summary of Spectroscopic Data for 2-(Methylamino)acetic Acid Hydrochloride
| Technique | Key Data | Reference |
| ¹H NMR | Spectrum consistent with structure. | [7][10] |
| ¹³C NMR | Spectrum consistent with structure. | [11][12] |
| FT-IR | Spectra available from various databases. | [2][9][13] |
| Mass Spectrometry | Mass spectrum of the trimethylsilyl derivative is available. | [14] |
Note: While full spectral data for the hydrochloride salt can be found in various databases, representative spectra for the parent compound, sarcosine, are widely available and closely resemble those of the salt form, with expected shifts due to protonation.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of sarcosine hydrochloride in the central nervous system is the modulation of glutamatergic neurotransmission via the NMDA receptor. This is achieved predominantly through the inhibition of the glycine transporter 1 (GlyT1).[4][5]
GlyT1 Inhibition: GlyT1 is a presynaptic and glial transporter responsible for the reuptake of glycine from the synaptic cleft.[15][16][17] By competitively inhibiting GlyT1, sarcosine increases the extracellular concentration of glycine.[5][17]
NMDA Receptor Co-agonism: Glycine is an essential co-agonist for the activation of NMDA receptors.[15][16] The increased synaptic glycine levels resulting from GlyT1 inhibition lead to enhanced activation of NMDA receptors in the presence of the primary agonist, glutamate.[4][5] There is also evidence to suggest that sarcosine can act as a direct co-agonist at the glycine binding site of the NMDA receptor.[4][17][18]
Below is a diagram illustrating the signaling pathway modulated by 2-(methylamino)acetic acid hydrochloride.
Caption: Signaling pathway of 2-(methylamino)acetic acid hydrochloride.
Experimental Protocols
The following are descriptions of key experimental methodologies used to characterize the activity of 2-(methylamino)acetic acid hydrochloride.
5.1. Glycine Transporter 1 (GlyT1) Inhibition Assay
This assay is used to determine the inhibitory potency of compounds on GlyT1.
-
Principle: The assay measures the uptake of a radiolabeled substrate, typically [³H]glycine, into cells expressing GlyT1. The reduction in radiolabel uptake in the presence of a test compound compared to a control is indicative of GlyT1 inhibition.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the human GlyT1 transporter are commonly used.
-
Methodology:
-
Cells are cultured in appropriate multi-well plates.
-
The cells are washed and incubated with a buffer solution.
-
The test compound (e.g., sarcosine hydrochloride) at various concentrations is added to the wells.
-
Radiolabeled glycine (e.g., [³H]glycine) is added to initiate the uptake reaction.
-
After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific glycine uptake (IC₅₀) is calculated.
-
5.2. In Vivo Microdialysis for Extracellular Glycine Measurement
This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions of freely moving animals.
-
Principle: A microdialysis probe is implanted into the brain region of interest. The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the semi-permeable membrane of the probe and are collected in the dialysate.
-
Methodology:
-
A microdialysis guide cannula is surgically implanted into the target brain region (e.g., prefrontal cortex or hippocampus) of an anesthetized animal.
-
After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with aCSF at a low flow rate.
-
Dialysate samples are collected at regular intervals before and after the administration of the test compound (e.g., sarcosine hydrochloride).
-
The concentration of glycine in the dialysate samples is quantified using a sensitive analytical method, typically high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection.
-
The change in extracellular glycine concentration following drug administration is then determined.
-
Applications in Drug Development
The ability of 2-(methylamino)acetic acid hydrochloride to enhance NMDA receptor function has made it a compound of interest for the treatment of several central nervous system disorders.
6.1. Schizophrenia
Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, particularly the negative and cognitive symptoms.[5][6][19] As a GlyT1 inhibitor, sarcosine hydrochloride has been investigated as an adjunctive therapy to antipsychotic medications.[6][19] Clinical studies have suggested its potential to ameliorate these difficult-to-treat symptoms.[6][19]
6.2. Major Depressive Disorder (MDD)
Dysregulation of the glutamatergic system is also believed to play a role in the pathophysiology of MDD. The enhancement of NMDA receptor signaling through GlyT1 inhibition is a potential therapeutic strategy.
6.3. Other Neurological Disorders
The role of sarcosine hydrochloride is also being explored in other conditions where NMDA receptor function is compromised, such as in certain neurodegenerative diseases and in the management of chronic pain.[3][20]
Conclusion
2-(Methylamino)acetic acid hydrochloride is a well-characterized compound with a clear mechanism of action involving the modulation of the glutamatergic system. Its ability to inhibit GlyT1 and subsequently enhance NMDA receptor function provides a strong rationale for its investigation in a variety of CNS disorders. The availability of established experimental protocols to assess its activity further supports its potential in drug discovery and development programs. This technical guide provides a foundational understanding for researchers and scientists working with this promising therapeutic agent.
References
- 1. Sarcosine(107-97-1) 1H NMR [m.chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. In Vitro and In Vivo Neuroprotective Effects of Sarcosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic potential and underlying mechanism of sarcosine (N-methylglycine) in N-methyl-D-aspartate (NMDA) receptor hypofunction models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The glycine transport inhibitor sarcosine is an inhibitory glycine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycine, N-methyl-, hydrochloride (1:1) | C3H8ClNO2 | CID 69483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. SARCOSINE HYDROCHLORIDE(637-96-7) 1H NMR spectrum [chemicalbook.com]
- 11. Sarcosine(107-97-1) 13C NMR spectrum [chemicalbook.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. Sarcosine, 2TMS derivative [webbook.nist.gov]
- 15. mdpi.com [mdpi.com]
- 16. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ichgcp.net [ichgcp.net]
- 20. Prefrontal cortex and spinal cord mediated anti-neuropathy and analgesia induced by Sarcosine, a glycine-T1 transporter inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
